![molecular formula C26H28N2O3 B14226397 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 827029-71-0](/img/structure/B14226397.png)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a diphenylmethyl group and a hydroxy-methoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU.
Aza-Michael addition: Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts.
Analyse Chemischer Reaktionen
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The piperazine ring can undergo substitution reactions, where the diphenylmethyl group can be replaced with other substituents. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Receptors: The piperazine ring allows the compound to bind to various receptors in the body, including serotonin and dopamine receptors. This binding can modulate neurotransmitter activity and produce therapeutic effects.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as poly (ADP-ribose) polymerase, which is involved in DNA repair and cell survival pathways.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one: This compound features a triazole ring instead of the hydroxy-methoxyphenyl group.
1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one: This compound has a hydroxypropyl group instead of the diphenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
827029-71-0 |
|---|---|
Molekularformel |
C26H28N2O3 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H28N2O3/c1-31-24-18-20(12-13-23(24)29)19-25(30)27-14-16-28(17-15-27)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26,29H,14-17,19H2,1H3 |
InChI-Schlüssel |
AQWBBAGIMXCMKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


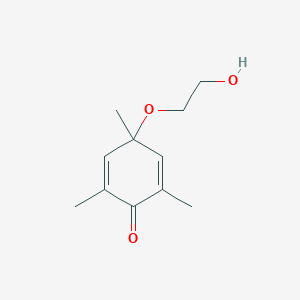
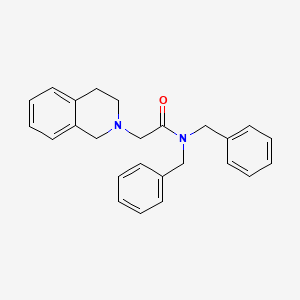
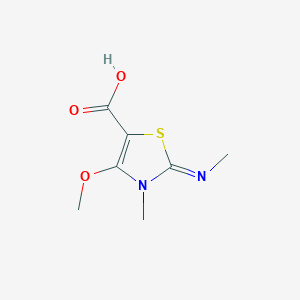
![2-[1-(4-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione](/img/structure/B14226347.png)
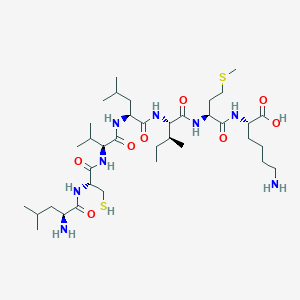
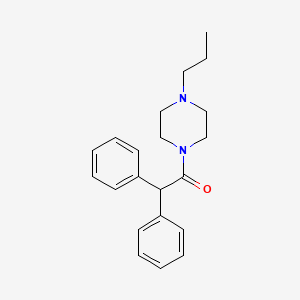
![4-[Bis(4-fluorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14226367.png)
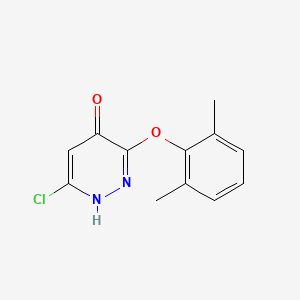
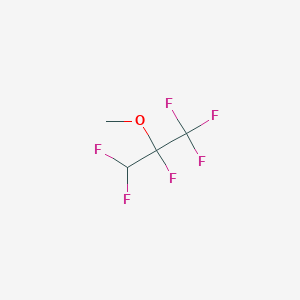
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
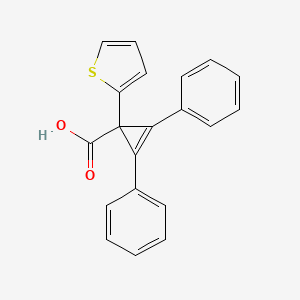
![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)
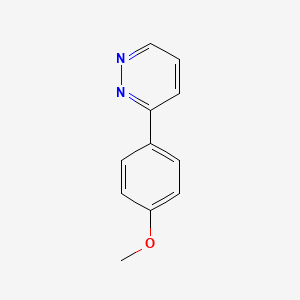
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
